molecular formula C17H22Cl3N5 B1662311 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride CAS No. 587870-77-7

2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride

Cat. No. B1662311
M. Wt: 402.7 g/mol
InChI Key: AZFUVPBLKQGSRI-UHFFFAOYSA-N
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Description

This compound, also known as ABT-724, is a potent dopamine D4 receptor agonist . It has a molecular formula of C17H19N5 and a molecular weight of 293.37 . It is used in pharmacology systems for treating ocular disorders .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole ring attached to a piperazine ring via a methylene bridge. The piperazine ring is further substituted with a pyridine ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C . It is white in color .

Scientific Research Applications

Antifungal Applications

2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride and its derivatives exhibit significant antifungal potential. For example, studies have demonstrated that compounds synthesized from benzimidazole and piperazine derivatives, similar in structure to 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole, show moderate antifungal activity against pathogens like Trichophyton rubrum and Candida albicans (Gadhave, Vichare, & Joshi, 2012).

Pharmacological Potential

Several compounds structurally related to 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole have shown promising pharmacological activities. For instance, derivatives synthesized from benzimidazole-2-sulfonic acids and secondary amines exhibited potential antiarrhythmic, antiaggregation, hemorheological, AT1 angiotensin- and NHE-1-inhibiting, and antiserotonin activity (Zhukovskaya et al., 2017).

Anticancer Properties

Benzimidazole derivatives, including those similar to 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole, have shown potential in cancer treatment. Studies have indicated that certain benzimidazole derivatives have significant antiproliferative activity against cancer cell lines, such as human leukemia, breast, and lung cancer cells (Nowicka et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 safety symbol, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves and eye/face protection, washing thoroughly after handling, and taking off contaminated clothing and washing it before reuse .

properties

IUPAC Name

2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5.3ClH/c1-2-6-15-14(5-1)19-16(20-15)13-21-9-11-22(12-10-21)17-7-3-4-8-18-17;;;/h1-8H,9-13H2,(H,19,20);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFUVPBLKQGSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride

CAS RN

587870-77-7
Record name 587870-77-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5.6M HCl in isopropanol (3 mL, 16.8 mmol) was diluted with isopropanol (10 mL), treated with 2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole (1 g, 3.4 mmol), and stirred at ambient temperature for 17 hours. The suspension was filtered, washed with isopropanol (about 2 mL), and dried under reduced pressure to provide the title compound as a solid. Elemental analysis calc'd: C, 50.70; H, 5.51; N, 17.39; Cl, 26.41. Found: C, 50.48; H, 5.42; N, 17.14; Cl, 26.33; mp 260° C., DSC: broad endotherm at 233.31° C., followed by a broad exotherm.
Name
Quantity
0 (± 1) mol
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reactant
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10 mL
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3 mL
Type
solvent
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1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Sanna, A Contini, MR Melis, A Argiolas - Pharmacology Biochemistry and …, 2015 - Elsevier
Dopamine influences the anticipatory and consummatory phases of sexual behavior, by acting on receptors of the D2 family (D 2 , D 3 and D 4 ) and in particular of the D 2 subtype, …
Number of citations: 22 www.sciencedirect.com

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